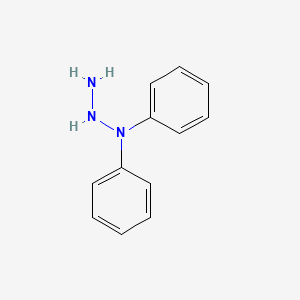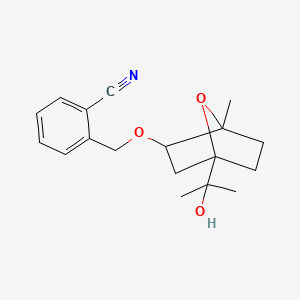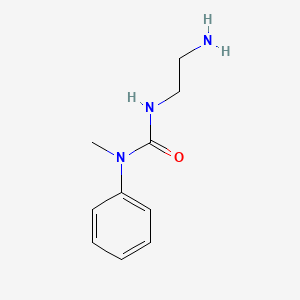![molecular formula C10H12ClNO5S B14341406 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid CAS No. 93217-86-8](/img/structure/B14341406.png)
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid is a heterocyclic compound that features a pyrrole ring fused with a thiopyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole typically involves the annulation of the pyran ring and the pyrrole fragment. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole
- 5,7-Dimethylthiopyrano[2,3-c]pyrrole
- 4-Methoxy-5,7-dimethylpyrano[2,3-c]pyrrole
Uniqueness
4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
93217-86-8 |
|---|---|
Molecular Formula |
C10H12ClNO5S |
Molecular Weight |
293.72 g/mol |
IUPAC Name |
4-methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid |
InChI |
InChI=1S/C10H11NOS.ClHO4/c1-6-9-8(12-3)4-5-13-10(9)7(2)11-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
QNHWYLFUAWUBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CS2)OC)C(=N1)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)

![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)


![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
